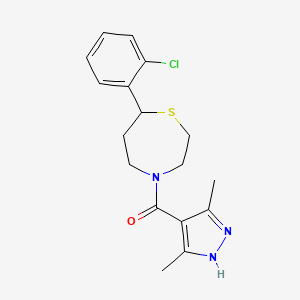
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone, also known as CP-154,526, is a selective antagonist for the corticotropin-releasing factor type 1 (CRF1) receptor. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of anxiety and depression.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research into the metabolism of methadone, a compound with a distinct structure but relevant in the context of studying pharmacokinetics and drug interactions, highlights the complexity of drug metabolism. The study by R. Dinis-Oliveira (2016) examines methadone's major and minor metabolites and its pharmacokinetic drug interactions, emphasizing the variability in individual responses due to metabolic pathways, notably involving cytochrome P450 enzymes (Dinis-Oliveira, 2016).
Antifungal and Antimicrobial Applications
The review by Y. Kaddouri et al. (2022) on small molecules against Fusarium oxysporum highlights the significance of structural activity relationships in designing compounds with antifungal properties. This research underscores the importance of chemical structure in the biological activity against pathogens, potentially relevant for compounds like “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” (Kaddouri et al., 2022).
Anticancer Properties
Studies on compounds with anticancer properties, such as chrysophanol and its effects on malignant optic nerve meningioma cell lines, provide insight into how structurally complex molecules can induce apoptosis, affect mitochondrial membrane potential, and interact with signaling pathways. This area of research, exemplified by the study of C. Zeng et al. (2019), is crucial for understanding how novel compounds might be designed or utilized for cancer therapy (Zeng et al., 2019).
Synthesis and Bioevaluation
The synthesis and bioevaluation of novel pyrazole derivatives, as reviewed by Sheetal et al. (2018), demonstrate the ongoing interest in developing compounds with diverse biological activities, including antimicrobial and anticancer properties. This review outlines various synthetic approaches and highlights the pharmacological potential of pyrazole derivatives, suggesting a framework for researching compounds with complex structures like “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” (Sheetal et al., 2018).
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-11-16(12(2)20-19-11)17(22)21-8-7-15(23-10-9-21)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPYSKWRYTVPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

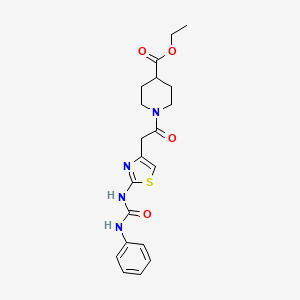
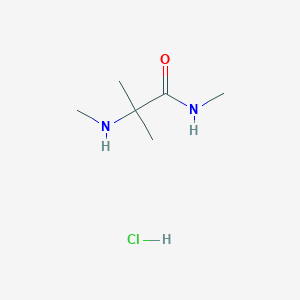
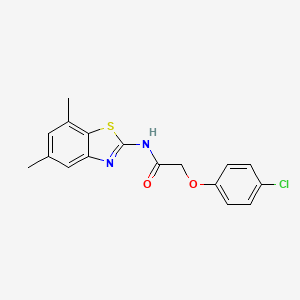
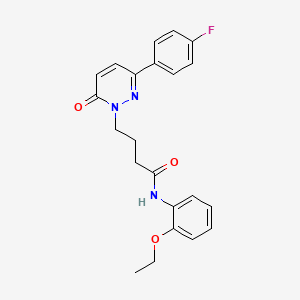
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)
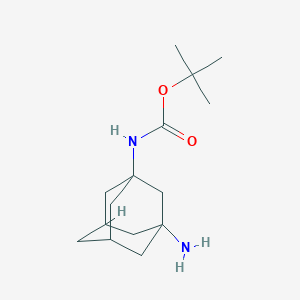
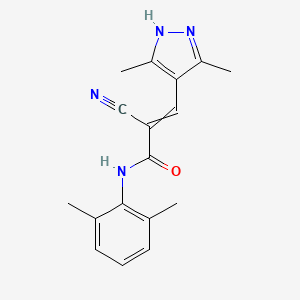
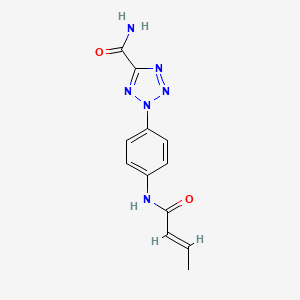
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)